2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenamine is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom bonded to a benzene ring, which is further substituted with chlorine atoms and a dioxaborolane group. It is commonly used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form stable complexes with various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenamine typically involves the reaction of 2,4-dichloroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boron atom can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Solvents: Common solvents include toluene, ethanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
Substituted Benzenes: Resulting from nucleophilic substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenamine involves the formation of stable complexes with organic molecules through the boron atom. The boron atom can coordinate with various nucleophiles, facilitating the formation of new chemical bonds. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with one chlorine atom.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the chlorine and amine groups.
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness
The presence of both chlorine atoms and the dioxaborolane group in 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenamine makes it a versatile compound for various synthetic applications. Its ability to participate in multiple types of reactions and form stable complexes with organic molecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H16BCl2NO2 |
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Molecular Weight |
288.0 g/mol |
IUPAC Name |
2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H16BCl2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6H,16H2,1-4H3 |
InChI Key |
XCKADHGDLBIZIE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)N |
Origin of Product |
United States |
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